(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives. One common method is the reaction of 4-bromobiphenyl with trifluoromethyltrimethylsilane in the presence of a catalyst such as copper(I) iodide. The resulting trifluoromethylated biphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylmethane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
Comparison: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds that lack either the biphenyl structure or the methanol group .
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFDTRUBSFXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621505 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457889-46-2 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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